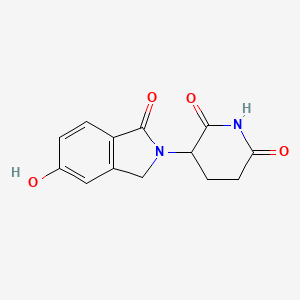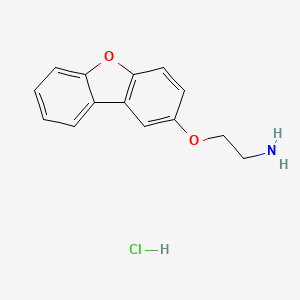
Lenalidomida-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomida-OH, un derivado de la lenalidomida, es un compuesto con un potencial terapéutico significativo. La lenalidomida en sí es un análogo de la talidomida conocido por sus propiedades inmunomoduladoras, antiangiogénicas y antiinflamatorias. This compound se utiliza principalmente en el tratamiento del mieloma múltiple y los síndromes mielodisplásicos, entre otras neoplasias hematológicas .
Aplicaciones Científicas De Investigación
Lenalidomida-OH tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Se investigó por sus efectos en las vías celulares y los mecanismos de degradación de proteínas.
Medicina: Se utiliza ampliamente en el tratamiento del mieloma múltiple, los síndromes mielodisplásicos y otras neoplasias hematológicas
Industria: Se emplea en el desarrollo de nuevos agentes terapéuticos y formulaciones farmacéuticas
Mecanismo De Acción
Lenalidomida-OH ejerce sus efectos a través de varios mecanismos:
Modulación de la E3 Ubiquitina Ligasa: Cambia la especificidad de sustrato de la E3 ubiquitina ligasa CRL4CRBN, lo que lleva a la degradación de proteínas específicas.
Modulación inmunitaria: Mejora la liberación de interleucina-2 e interferón-gamma de los linfocitos T activados y aumenta la citotoxicidad mediada por células asesinas naturales.
Efectos antiangiogénicos: Inhibe la formación de nuevos vasos sanguíneos, restringiendo así el crecimiento tumoral.
Análisis Bioquímico
Biochemical Properties
Lenalidomide-OH plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the CRL4 CRBN E3 ubiquitin ligase, where it modulates the substrate specificity of this enzyme . This interaction leads to the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN .
Cellular Effects
Lenalidomide-OH has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in multiple myeloma cells, lenalidomide-OH induces the proteasomal degradation of transcription factors IKZF1 and IKZF3, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of Lenalidomide-OH is quite unique. It binds to an E3 ubiquitin ligase complex and modulates its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins . This is the first approved drug to target an E3 ubiquitin ligase, demonstrating the potential for the development of new therapies that modulate ubiquitination .
Temporal Effects in Laboratory Settings
The effects of Lenalidomide-OH change over time in laboratory settings. It has a short half-life of 3-4 hours and does not accumulate in plasma upon repeated dosing . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Metabolic Pathways
Lenalidomide-OH is involved in several metabolic pathways. The biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Lenalidomida-OH implica varios pasos clave:
Reducción: El grupo nitro de la 3-(4-nitro-1-oxo-1,3-dihidro-2H-isoindol-2-il)piperidina-2,6-diona se reduce.
Ciclación: Ciclación de los compuestos intermedios para formar el producto final.
Métodos de producción industrial: La producción industrial de this compound normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Análisis De Reacciones Químicas
Tipos de reacciones: Lenalidomida-OH experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar derivados hidroxilados.
Reducción: Las reacciones de reducción pueden producir derivados N-acetilados.
Sustitución: Reacciones de sustitución que implican intermedios halogenados.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Paladio sobre carbón como catalizador.
Sustitución: N-bromosuccinimida para reacciones de bromación
Productos principales:
5-Hidroxilenalidomida: y N-acetil-lenalidomida son productos comunes que se forman a partir de estas reacciones.
Comparación Con Compuestos Similares
Lenalidomida-OH se compara con otros compuestos similares, tales como:
Talidomida: El compuesto madre, conocido por sus efectos teratógenos pero también por sus propiedades inmunomoduladoras.
Pomalidomida: Otro análogo de la talidomida con efectos similares pero más potentes.
Abecma (idecabtagene vicleucel): y Carvykti (ciltacabtagene autoleucel) : Agentes terapéuticos más nuevos utilizados en el tratamiento del mieloma múltiple.
Singularidad de this compound:
Mayor potencia: En comparación con la talidomida, this compound tiene una mayor potencia y menos efectos secundarios.
Degradación selectiva de proteínas: Degrada selectivamente proteínas específicas involucradas en las vías de la enfermedad, lo que la convierte en un valioso agente terapéutico.
Conclusión
This compound es un compuesto con un potencial terapéutico significativo, particularmente en el tratamiento de las neoplasias hematológicas. Su mecanismo de acción único, combinado con su amplia gama de aplicaciones en la investigación científica, lo convierte en un compuesto valioso tanto en medicina como en la industria.
Propiedades
IUPAC Name |
3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMFQGCQAUIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)
![3-butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2489470.png)
![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}oxolane-3-carboxamide](/img/structure/B2489475.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-fluoro-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489480.png)
![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
![N-cyclopropyl-4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2489487.png)
![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

